3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one
Description
3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring an enaminone scaffold, where the amino group is substituted with a meta-methylphenyl moiety. This compound belongs to a broader class of enaminones, which are characterized by their conjugated enone-amine systems.
The structural core of this compound—cyclohex-2-en-1-one—is functionalized at the 3-position with a (3-methylphenyl)amino group. This substitution pattern influences electronic properties, solubility, and intermolecular interactions, which are critical for its chemical behavior and applications.
Properties
IUPAC Name |
3-(3-methylanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13(15)9-12/h2,4-5,8-9,14H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUXAPOUGSGFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 3-methylphenylamine with cyclohex-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this reaction include ethanol and toluene, while catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and high-pressure reactors may be utilized to improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare 3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one with structurally related compounds, focusing on substituent effects, physical properties, spectral data, and synthetic methodologies.
Substituent Variations and Electronic Effects
Table 1: Substituent Comparison of Cyclohexenone Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methylphenyl group in the target compound is electron-donating, enhancing electron density at the amino group. In contrast, derivatives like 9e and 9d incorporate electron-withdrawing halogens (Cl, Br) or methoxy groups, altering reactivity in nucleophilic or electrophilic reactions .
Physical Properties
Table 2: Melting Points and Physical States
Key Observations :
Spectral Data and Structural Confirmation
- IR Spectroscopy: Compounds like 9d and 9e show characteristic N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) in IR spectra, consistent with enaminone scaffolds. Thioether groups (C–S) in 9d and 9e exhibit stretches near 650–750 cm⁻¹ .
- NMR Data : In 9d, the aromatic protons of the 4-methoxyphenyl group resonate at δ 6.8–7.2 ppm, while the methyl group in the target compound’s 3-methylphenyl substituent would likely appear as a singlet near δ 2.3 ppm .
Biological Activity
3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one, with the molecular formula C13H15NO, is a cyclohexenone derivative that has garnered interest due to its potential biological activities. This compound has been investigated for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a cyclohexenone ring substituted with a 3-methylphenyl amino group. This unique configuration contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Receptor Interaction : It could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested various concentrations of this compound against common bacterial strains. The results indicated a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different strains.
Study 2: Cancer Cell Apoptosis
Another significant study focused on the anticancer effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound was found to decrease cell viability significantly at concentrations above 25 µM, with flow cytometry analyses confirming increased rates of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
